CGP 20712 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

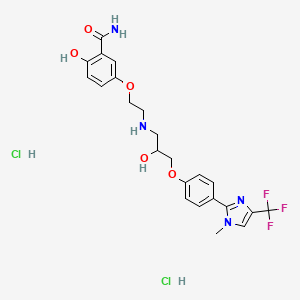

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N4O5.2ClH/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;;/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURFQCFKYNMIQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2F3N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CGP 20712 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CGP 20712 dihydrochloride, a critical tool in adrenergic pharmacology. The document details its molecular interactions, functional effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a potent and highly selective competitive antagonist of the β1-adrenergic receptor (β1-AR) .[1][2][3] Its primary mechanism involves binding to the β1-AR with high affinity, thereby preventing the binding of endogenous catecholamine agonists such as adrenaline (epinephrine) and noradrenaline (norepinephrine).[1][2] As a G-protein coupled receptor (GPCR), the β1-AR, upon activation, typically initiates a signaling cascade that mediates physiological responses, most notably the positive chronotropic (heart rate) and inotropic (contractility) effects in cardiac tissue.[1][4] By competitively occupying the agonist binding site, CGP 20712 effectively blocks the initiation of this downstream signaling cascade.

The high selectivity of CGP 20712 for the β1-AR subtype over the β2-AR subtype makes it an invaluable pharmacological tool for dissecting the distinct physiological roles of these two receptor systems.[5][6][7]

Quantitative Pharmacological Data

The binding affinity and selectivity of CGP 20712 have been quantified through various in vitro assays. The data below summarizes its key pharmacological parameters.

Table 1: Binding Affinity of CGP 20712

| Parameter | Receptor | Value | Species/Tissue | Reference |

| Ki | β1-Adrenoceptor | 0.3 nM | Rat Neocortex | [1][2][3] |

| IC50 | β1-Adrenoceptor | 0.7 nM | Not Specified | [5][6][7] |

| pKB | β1-Adrenoceptor | 8.55 ± 0.06 | Rat Left Atria | [7] |

Table 2: Receptor Subtype Selectivity of CGP 20712

| Parameter | Comparison | Value | Species/Tissue | Reference |

| Selectivity Ratio | β2-AR / β1-AR | ~10,000-fold | Not Specified | [5][6][7][8] |

| IC50 Ratio | IC50 (β2) / IC50 (β1) | ~10,000 | Rat Neocortex | [8][9] |

Signaling Pathway Inhibition

CGP 20712 acts at the apex of the β1-adrenergic signaling cascade. The diagram below illustrates the canonical pathway and the point of inhibition by CGP 20712. In cardiac myocytes, β1-AR activation by an agonist (e.g., Norepinephrine) leads to the coupling and activation of a stimulatory G-protein (Gs). The activated Gαs subunit stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates multiple downstream targets, including L-type calcium channels and phospholamban, ultimately leading to increased heart rate and contractility.[2][4] CGP 20712 blocks the initial agonist binding, preventing this entire cascade from occurring.

Figure 1. β1-Adrenergic Receptor signaling pathway and competitive inhibition by CGP 20712.

Key Experimental Protocols

The pharmacological profile of CGP 20712 has been established through several key experimental methodologies.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) and selectivity of CGP 20712 by measuring its ability to displace a radiolabeled ligand from the β-adrenergic receptors. A common protocol uses [3H]dihydroalprenolol ([3H]DHA), a non-selective β-antagonist.

Objective: To quantify the proportion of β1 and β2 adrenoceptors in a tissue sample and determine the affinity of CGP 20712 for the β1 subtype.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat neocortex, rich in both β1 and β2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.

-

Assay Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of [3H]DHA and varying concentrations of CGP 20712 (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Incubation Conditions: Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of [3H]DHA displacement against the log concentration of CGP 20712. The resulting biphasic curve in tissues with mixed receptor populations allows for the determination of IC50 values for both the high-affinity (β1) and low-affinity (β2) sites.[9][10] The Ki is then calculated using the Cheng-Prusoff equation.

Figure 2. Workflow for a radioligand competition binding assay using CGP 20712.

Functional Antagonism Assay (Schild Analysis)

This ex vivo assay measures the functional consequence of receptor antagonism, for example, by assessing the inhibition of agonist-induced muscle contraction in isolated tissue.

Objective: To determine the equilibrium constant (KB) of CGP 20712 and confirm its competitive mode of antagonism.

Methodology:

-

Tissue Preparation: Isolate a suitable tissue, such as a rat right atrium, and mount it in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.[6]

-

Baseline Measurement: Record the basal rate of spontaneous contraction (chronotropic effect).

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for a β-agonist like isoprenaline or noradrenaline.

-

Antagonist Incubation: Wash the tissue and allow it to equilibrate with a fixed concentration of CGP 20712.

-

Repeat Dose-Response: In the continued presence of CGP 20712, generate a second agonist concentration-response curve. This will be shifted to the right.

-

Repeat: Repeat steps 4 and 5 with several different concentrations of CGP 20712.

-

Data Analysis (Schild Plot): Calculate the dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist). A Schild plot of log(dose ratio - 1) versus the log molar concentration of CGP 20712 is constructed. For a competitive antagonist, the slope of this plot should not be significantly different from unity (1.0). The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in agonist concentration for an equivalent response (pA2 ≈ pKB).[7][11][12]

Adenylyl Cyclase Activity Assay

This biochemical assay directly measures the activity of the primary effector enzyme in the β1-AR pathway, confirming that the antagonist blocks the signal transduction mechanism.

Objective: To demonstrate that CGP 20712 inhibits agonist-stimulated adenylyl cyclase activity.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a system expressing β1-AR (as in section 4.1).

-

Pre-incubation: Pre-incubate the membranes with CGP 20712 or vehicle.

-

Assay Reaction: Initiate the reaction by adding a cocktail containing ATP (including [α-³²P]ATP as a tracer), an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP breakdown), and the β-agonist (e.g., isoprenaline).[13]

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination and Separation: Stop the reaction and separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP, typically using sequential column chromatography (e.g., Dowex and alumina columns).[8]

-

Quantification: Measure the radioactivity of the [³²P]cAMP fraction.

-

Data Analysis: Compare the adenylyl cyclase activity in the presence of the agonist alone versus in the presence of the agonist plus CGP 20712. A potent inhibition of agonist-stimulated activity confirms the antagonistic effect of CGP 20712 at the level of the effector enzyme.[3]

Conclusion

This compound is a cornerstone tool for adrenergic research. Its mechanism of action as a highly potent and selective competitive antagonist of the β1-adrenoceptor is well-characterized through radioligand binding, functional organ bath studies, and biochemical assays. The quantitative data and experimental protocols outlined in this guide underscore its utility in differentiating β-adrenoceptor subtypes and elucidating their roles in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropharmacology [personal.utdallas.edu]

- 13. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 20712 Dihydrochloride: A Deep Dive into its Preferential Affinity for β1-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

CGP 20712 dihydrochloride is a cornerstone pharmacological tool, renowned for its high potency and remarkable selectivity as a β1-adrenoceptor antagonist. This technical guide provides an in-depth analysis of its binding affinity for β1 versus β2 adrenoceptors, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Affinity Profile

The defining characteristic of CGP 20712 is its profound preference for the β1-adrenoceptor subtype over the β2 subtype. This selectivity has been quantified in numerous studies, consistently demonstrating a significant disparity in binding affinities. The following table summarizes key quantitative data from radioligand binding assays.

| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | Selectivity (β1 vs β2) | Reference |

| Ki | 0.3 nM | - | ~10,000-fold | [1][2] |

| IC50 | 0.7 nM | - | ~10,000-fold | [3] |

| Affinity Fold Difference | - | - | 501-fold | [4][5] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

The data unequivocally establishes CGP 20712 as a highly selective β1-adrenoceptor antagonist, with some reports indicating a selectivity of up to 10,000-fold over β2-adrenoceptors[3]. Another study quantifies this preference as a 501-fold higher affinity for the β1-adrenoceptor[4][5]. This exceptional selectivity makes it an invaluable tool for dissecting the distinct physiological and pathological roles of β1 and β2 adrenoceptors.

Experimental Protocols

The determination of CGP 20712's affinity for β-adrenoceptor subtypes primarily relies on radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This is the most common method to determine the binding affinity (Ki) of an unlabeled ligand (like CGP 20712) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of CGP 20712 for β1 and β2 adrenoceptors.

Materials:

-

Biological Source: Membranes from cells stably expressing human β1- or β2-adrenoceptors (e.g., CHO cells), or tissue homogenates rich in these receptors (e.g., rat heart for β1, rat lung for β2).

-

Radioligand: A non-selective β-adrenoceptor antagonist, such as [3H]dihydroalprenolol ([3H]DHA) or 125I-cyanopindolol (125I-CYP).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-selective β-adrenoceptor antagonist (e.g., 10 µM propranolol).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the cell or tissue source in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane suspension (typically 20-50 µg of protein).

-

A fixed concentration of the radioligand (typically at a concentration close to its Kd).

-

Increasing concentrations of this compound.

-

For non-specific binding wells, add the high concentration of propranolol instead of CGP 20712.

-

For total binding wells, add only the membrane and radioligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of CGP 20712 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the CGP 20712 concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (cAMP Accumulation Assay)

Functional assays measure the biological response following receptor activation or inhibition. For Gs-coupled receptors like β-adrenoceptors, measuring the accumulation of cyclic AMP (cAMP) is a common downstream readout.

Objective: To determine the functional antagonism of CGP 20712 at β1 and β2 adrenoceptors.

Materials:

-

Cell Lines: Cells stably expressing human β1- or β2-adrenoceptors.

-

Agonist: A non-selective β-adrenoceptor agonist, such as isoproterenol.

-

Antagonist: this compound.

-

Phosphodiesterase Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Cell Culture Medium and Reagents.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Replace the medium with a buffer containing the phosphodiesterase inhibitor and varying concentrations of CGP 20712. Incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration to elicit a robust but not maximal response) to the wells and incubate for a further period (e.g., 15-30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the CGP 20712 concentration.

-

Fit the data to a dose-response inhibition curve to determine the IC50 value of CGP 20712 for inhibiting the agonist-induced cAMP production. This provides a functional measure of its antagonist potency.

-

Visualizing the Molecular and Experimental Landscape

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Highly Selective Tool: A Technical Guide to CGP 20712 in β1-Adrenoceptor Research

For Immediate Release

This technical guide provides an in-depth overview of CGP 20712, a cornerstone research tool for scientists and drug development professionals engaged in the study of adrenergic pharmacology. From its discovery to its application in seminal research, this document details the history, properties, and experimental utility of this highly selective β1-adrenoceptor antagonist.

Introduction: The Quest for Selectivity

The classification of β-adrenoceptors into β1 and β2 subtypes in the late 1960s spurred the search for selective ligands to probe their distinct physiological roles. This endeavor was critical for understanding the tissue-specific effects of catecholamines and for the development of targeted therapeutics. In this context, scientists at Ciba-Geigy developed CGP 20712, a compound that would prove to be an invaluable tool for the precise dissection of β-adrenoceptor pharmacology.

Discovery and History of CGP 20712

CGP 20712, with the chemical name 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl) phenoxy]-2-propanol methanesulfonate, emerged from the research and development efforts at Ciba-Geigy. Its introduction in the mid-1980s marked a significant advancement in adrenergic research. The seminal 1986 publication by Dooley, Bittiger, and Reymann in the European Journal of Pharmacology established CGP 20712 A as a "useful tool for quantitating beta 1- and beta 2-adrenoceptors".[1] This early work demonstrated its remarkable selectivity, laying the groundwork for its widespread adoption in the scientific community.

Pharmacological Profile: Unprecedented β1-Selectivity

CGP 20712 is renowned for its high potency and exceptional selectivity as a competitive antagonist of the β1-adrenoceptor. This selectivity allows researchers to isolate and study the functions of the β1-adrenoceptor subtype with minimal confounding effects from β2 or β3 adrenoceptors.

Quantitative Pharmacological Data

The affinity and selectivity of CGP 20712 have been extensively characterized in numerous studies. The following tables summarize key quantitative data from radioligand binding and functional assays.

Table 1: Affinity of CGP 20712 for β-Adrenoceptor Subtypes

| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | Reference(s) |

| IC50 | 0.7 nM | ~7,000 nM | [2] |

| Ki | 0.3 nM | - | [3] |

| KB | 0.3 nM | - | [4] |

Table 2: Selectivity Ratios of CGP 20712

| Selectivity Ratio (β2 IC50 / β1 IC50) | Value | Reference(s) |

| ~10,000-fold | ~10,000 | [1][2] |

Mechanism of Action and Signaling Pathway

CGP 20712 exerts its effect by competitively binding to the β1-adrenoceptor, a G-protein coupled receptor (GPCR). This binding prevents endogenous catecholamines, such as adrenaline and noradrenaline, from activating the receptor. The blockade of the β1-adrenoceptor by CGP 20712 inhibits the downstream signaling cascade, primarily the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Key Experimental Protocols

CGP 20712 is a versatile tool employed in a variety of experimental settings. Below are detailed methodologies for its use in key assays.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental for determining the affinity and density of receptors. CGP 20712 is frequently used in competition binding assays to determine the proportion of β1-adrenoceptors in a given tissue or cell preparation.

Experimental Workflow: Competition Radioligand Binding Assay

Protocol Details:

-

Tissue/Cell Preparation: Homogenize tissue (e.g., rat neocortex, heart ventricles) or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by differential centrifugation.[5]

-

Radioligand: A non-selective β-adrenoceptor radioligand such as [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol is commonly used.[1][6]

-

Competition Assay: Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled CGP 20712 (e.g., 10^-12 to 10^-4 M).[7]

-

Incubation: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[5]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the CGP 20712 concentration to generate a competition curve. The concentration of CGP 20712 that inhibits 50% of the specific radioligand binding is the IC50 value. In tissues with mixed β1 and β2 populations, a biphasic curve will be observed, allowing for the quantification of each subtype.[1]

Functional Assays: Adenylyl Cyclase Activity

CGP 20712 is used to antagonize the stimulation of adenylyl cyclase by β-agonists, thereby confirming the involvement of the β1-adrenoceptor in this functional response.

Experimental Workflow: Adenylyl Cyclase Activity Assay

Protocol Details:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Reaction Mixture: The assay buffer typically contains ATP, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and Mg2+.

-

Assay Conditions: Incubate the membranes with a β-agonist (e.g., isoprenaline) in the presence and absence of various concentrations of CGP 20712.[8] In myocytes, concentrations of 10 nM, 100 nM, or 1000 nM CGP 20712 have been used to selectively antagonize β1-adrenoceptors.[2]

-

Termination and Quantification: Stop the reaction (e.g., by adding a stopping solution or boiling). The amount of cAMP produced is then quantified using methods such as enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: The ability of CGP 20712 to inhibit the agonist-induced increase in cAMP production confirms the β1-adrenergic nature of the response.

In Vivo and Ex Vivo Studies

CGP 20712 is also utilized in whole-animal and isolated tissue studies to investigate the physiological roles of β1-adrenoceptors. For instance, in studies on rat right atria, CGP 20712 has been used to unmask the positive chronotropic effects mediated by β2-adrenoceptors in the presence of adrenaline.[4] In such experiments, isolated atria are placed in an organ bath, and the effects of catecholamines on the heart rate are measured in the presence and absence of CGP 20712.

Conclusion

CGP 20712 remains an indispensable tool in adrenergic pharmacology. Its exceptional selectivity for the β1-adrenoceptor has enabled researchers to delineate the specific functions of this receptor subtype in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the effective use of CGP 20712 in both binding and functional assays, ensuring its continued contribution to the advancement of cardiovascular and neuroscience research.

References

- 1. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Comparison of three radioligands for the labelling of human beta-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uncoupling of beta 1-adrenoceptors from cardiac adenylyl cyclase in cardiomyopathic and control hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CGP 20712 Dihydrochloride in Cardiovascular Research: A Technical Guide

Introduction: CGP 20712 dihydrochloride is a highly selective β1-adrenoceptor antagonist that has become an indispensable tool in cardiovascular research. Its ability to potently and selectively block the β1-adrenergic receptor, with significantly less affinity for β2 and β3 subtypes, allows researchers to precisely dissect the physiological and pathophysiological roles of β1-adrenoceptor signaling in the cardiovascular system. This guide provides an in-depth overview of its mechanism of action, quantitative pharmacological data, key experimental applications, and the signaling pathways it helps to elucidate.

Mechanism of Action

CGP 20712 exerts its effects through competitive antagonism at the β1-adrenergic receptor.[1][2] In the heart, these receptors are predominantly found on cardiomyocytes and sinoatrial node cells. When stimulated by endogenous catecholamines such as adrenaline (epinephrine) and noradrenaline (norepinephrine), β1-adrenoceptors activate a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3][4] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels (CaV1.2) and phospholamban.[3][5] The ultimate effects are increased heart rate (positive chronotropy), enhanced contractility (positive inotropy), and increased speed of relaxation (lusitropy).

CGP 20712 competitively binds to these β1-receptors, preventing catecholamines from binding and initiating this signaling cascade, thereby blocking their positive chronotropic and inotropic effects.[1][2]

Quantitative Pharmacological Data

The high selectivity of CGP 20712 for the β1-adrenoceptor is its defining characteristic. This is quantified by its low inhibition constant (Ki) and IC50 value for β1-receptors compared to significantly higher values for β2- and β3-receptors.

| Parameter | Value | Receptor Subtype | Notes | Reference |

| IC50 | 0.7 nM | β1-Adrenoceptor | The concentration required to inhibit 50% of the binding of a radioligand. | [6] |

| Ki | 0.3 nM | β1-Adrenoceptor | The inhibition constant, a measure of binding affinity. | [1][2] |

| Selectivity | ~10,000-fold | β1 vs. β2 | Ratio of IC50 for β2 to IC50 for β1. | [6][7] |

| Selectivity | 501-fold | β1 vs. β2 | Determined in whole cell-binding studies using CHO cells. | [8] |

| Selectivity | 4,169-fold | β1 vs. β3 | Determined in whole cell-binding studies using CHO cells. | [8] |

Key Experimental Protocols and Applications

CGP 20712 is utilized in a variety of in vitro and in vivo experimental settings to investigate cardiovascular function.

Quantification of β-Adrenoceptor Subtypes

A primary application of CGP 20712 is to differentiate and quantify the relative proportions of β1- and β2-adrenoceptors in a given tissue, such as cardiac muscle or brain tissue.[7][9][10] This is typically achieved through radioligand competition binding assays.

Experimental Protocol: Competition Radioligand Binding Assay

-

Objective: To determine the density of β1- and β2-adrenoceptors in a tissue homogenate.

-

Materials:

-

Tissue homogenate (e.g., from cardiac ventricular muscle).

-

Non-selective β-adrenoceptor radioligand (e.g., [3H]dihydroalprenolol ([3H]DHA) or 125I-cyanopindolol (125I-CYP)).[7][11]

-

This compound (as the competing non-radiolabeled ligand).

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[12]

-

Filtration apparatus (e.g., Brandel Harvester) and glass fiber filters.[11][12]

-

-

Methodology:

-

Membrane Preparation: Homogenize the tissue in a cold lysis buffer and prepare a membrane fraction through differential centrifugation.[12] Determine the protein concentration of the membrane preparation.

-

Assay Setup: In assay tubes, incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (e.g., 125I-CYP).

-

Competition: Add increasing concentrations of unlabeled CGP 20712 to the tubes, typically spanning a range from 10⁻¹² M to 10⁻⁴ M.[11]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30-37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.[11][12]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Measure the radioactivity trapped on the filters using a suitable counter.

-

Data Analysis: Plot the percentage of specific radioligand binding against the logarithm of the CGP 20712 concentration. The resulting biphasic curve allows for the quantification of high-affinity (β1) and low-affinity (β2) binding sites.[7]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Phosphorylation of serine 1928 in the distal C-terminal domain of cardiac CaV1.2 channels during β1-adrenergic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

CGP 20712 Dihydrochloride: A Technical Guide for Receptor Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 20712 dihydrochloride is a highly potent and selective antagonist of the β1-adrenergic receptor (β1-adrenoceptor). Its remarkable selectivity makes it an invaluable pharmacological tool for the accurate quantification and characterization of β-adrenergic receptor subtypes. This technical guide provides an in-depth overview of the properties of CGP 20712, detailed experimental protocols for its use in receptor quantification, and a summary of relevant quantitative data to aid in experimental design and data interpretation.

Core Properties of CGP 20712

CGP 20712's utility in receptor quantification stems from its high affinity for the β1-adrenoceptor and significantly lower affinity for the β2-adrenoceptor. This selectivity allows for the pharmacological isolation of β-adrenoceptor subtypes in tissues and cell preparations that express a mixed population of these receptors.

Data Presentation: Binding Affinity and Selectivity

The binding characteristics of CGP 20712 have been determined across various studies, consistently demonstrating its high selectivity for the β1-adrenoceptor.

| Parameter | Receptor Subtype | Value | Species/System | Reference |

| IC₅₀ | β1-adrenoceptor | 0.7 nM | Not Specified | [1][2] |

| Kᵢ | β1-adrenoceptor | 0.3 nM | Not Specified | [3][4] |

| Kₑ | β1-adrenoceptor | 0.3 nM | Rat Sinoatrial Node | [5] |

| Selectivity | β1 vs. β2 | ~10,000-fold | Rat Neocortical & Cerebellar Membranes | [6] |

| Selectivity | β1 vs. β2 | 501-fold | Human (CHO cells) | [7][8] |

| Selectivity | β1 vs. β3 | 4169-fold | Human (CHO cells) | [7][8] |

Experimental Protocols for Receptor Quantification

CGP 20712 is a crucial tool in several experimental techniques aimed at quantifying and localizing β-adrenergic receptors. Its primary application is in competition binding assays using a non-selective radioligand.

Radioligand Competition Binding Assays

This is the most common method for determining the density of β1 and β2-adrenoceptors in a given tissue homogenate or cell membrane preparation. The principle involves using a fixed concentration of a non-selective β-adrenoceptor radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) and competing for its binding with increasing concentrations of CGP 20712. The resulting biphasic competition curve allows for the distinction and quantification of the two receptor subtypes.[6]

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[9]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[9]

-

Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[9]

-

-

Competition Binding Assay:

-

In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein for tissue).[9]

-

Add a fixed concentration of a non-selective radioligand (e.g., [³H]dihydroalprenolol).

-

Add increasing concentrations of CGP 20712 (e.g., from 10⁻¹² M to 10⁻⁴ M).[10]

-

For non-specific binding determination, use a high concentration of a non-selective antagonist like propranolol (e.g., 1-10 µM).[11]

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

-

Separation and Detection:

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of CGP 20712.

-

A biphasic curve is indicative of the presence of both β1 and β2-adrenoceptors.[6] A plateau is often observed around 100 nM CGP 20712, representing the saturation of β1-adrenoceptors.[6]

-

The data can be fitted to a two-site competition model using non-linear regression analysis to determine the IC₅₀ values for both the high-affinity (β1) and low-affinity (β2) sites, as well as the proportion of each subtype.

-

Quantitative Autoradiography

Autoradiography with CGP 20712 allows for the visualization and quantification of β-adrenoceptor subtypes in their anatomical context within tissue sections.[12]

Detailed Methodology:

-

Tissue Sectioning:

-

Cryostat-section frozen tissue and thaw-mount the sections onto charged microscope slides.[13]

-

-

Incubation:

-

To determine total β-adrenoceptor density, incubate slides with a non-selective radioligand like (-)-[¹²⁵I]-cyanopindolol (CYP).[14]

-

To selectively label β2-adrenoceptors, incubate adjacent sections with the radioligand in the presence of a concentration of CGP 20712 that saturates β1-adrenoceptors (e.g., 100-300 nM).[5][15]

-

Non-specific binding is determined by incubating sections with the radioligand in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

-

-

Washing and Drying:

-

Wash the slides in cold buffer to remove unbound radioligand.

-

Quickly rinse in distilled water and dry the sections under a stream of cold, dry air.

-

-

Imaging and Quantification:

-

Expose the radiolabeled sections to X-ray film or a phosphor imaging plate alongside calibrated standards.[13]

-

Analyze the resulting images using densitometry to quantify the receptor density in specific anatomical regions. The density of β1-adrenoceptors can be calculated by subtracting the β2-adrenoceptor density (determined in the presence of CGP 20712) from the total β-adrenoceptor density.

-

Functional Assays

In functional assays, CGP 20712 is used to block β1-adrenoceptor-mediated responses, thereby isolating the functional effects of β2-adrenoceptor activation.[5] For instance, in studies of cardiac myocytes, CGP 20712 can be used to demonstrate that adenylate cyclase activation is mediated by β2-adrenoceptors.[1] These assays can measure various downstream effects, including cAMP production, calcium flux, or G-protein activation.[16]

Mandatory Visualizations

Signaling Pathway of β1-Adrenoceptor and Inhibition by CGP 20712

Caption: β1-adrenoceptor signaling cascade and competitive antagonism by CGP 20712.

Experimental Workflow for Receptor Subtype Quantification

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CGP-20712 - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visualizing receptors for neurotransmitters in the human brain with autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autoradiographic localization and function of beta-adrenoceptors on the human internal mammary artery and saphenous vein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Selectivity of CGP 20712 for Beta-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of CGP 20712 as a potent antagonist for the beta-1 adrenergic receptor (β1-AR). The document outlines the quantitative measures of its selectivity, the experimental protocols used for its determination, and the underlying signaling pathways.

Quantitative Selectivity of CGP 20712

CGP 20712 is widely recognized for its high affinity and remarkable selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor. This selectivity has been quantified through various binding and functional assays. The following tables summarize the key quantitative data from published literature.

| Parameter | Receptor Subtype | Value | Notes |

| Binding Affinity (Ki) | β1-Adrenoceptor | 0.3 nM[1][2] | Determined by radioligand binding assays. |

| β2-Adrenoceptor | - | Significantly lower affinity compared to β1. | |

| Inhibitory Concentration (IC50) | β1-Adrenoceptor | 0.7 nM[3] | Concentration required to inhibit 50% of the specific binding of a radioligand. |

| Selectivity Ratio (β2/β1) | - | ~501 to 10,000-fold[3][4][5][6] | The ratio of affinity or potency for β2-AR versus β1-AR. |

Experimental Protocols

The high selectivity of CGP 20712 for β1-adrenergic receptors is primarily determined through radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor. A common approach involves competition binding experiments.

Objective: To determine the affinity (Ki) of CGP 20712 for β1 and β2 adrenergic receptors.

Materials:

-

Cell membranes expressing a high density of β1 or β2 adrenergic receptors (e.g., from rat neocortex or CHO cell lines stably expressing the human receptors)[4][6].

-

A non-selective radiolabeled antagonist, such as [3H]dihydroalprenolol ([3H]DHA) or [3H]-CGP 12177[4][6].

-

CGP 20712 A (the active enantiomer of CGP 20712).

-

Assay buffer.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radioligand ([3H]DHA or [3H]-CGP 12177) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled CGP 20712 A.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of CGP 20712 A that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Adenylyl Cyclase Activation)

Functional assays measure the effect of a compound on the downstream signaling of a receptor. For β-adrenergic receptors, this often involves measuring the activation of adenylyl cyclase.

Objective: To assess the antagonistic effect of CGP 20712 on agonist-induced adenylyl cyclase activation via β1 and β2 adrenergic receptors.

Materials:

-

Intact cells or cell membranes expressing β1 or β2 adrenergic receptors (e.g., myocytes)[3].

-

A β-adrenergic agonist (e.g., isoprenaline).

-

CGP 20712 A.

-

ATP.

-

Reagents for quantifying cyclic AMP (cAMP).

Procedure:

-

Pre-incubation: The cells or membranes are pre-incubated with varying concentrations of CGP 20712 A.

-

Stimulation: The cells or membranes are then stimulated with a fixed concentration of a β-adrenergic agonist to activate adenylyl cyclase.

-

Reaction Termination: The reaction is stopped, and the amount of cAMP produced is measured.

-

Data Analysis: The ability of CGP 20712 A to inhibit agonist-induced cAMP production is quantified to determine its potency as an antagonist at each receptor subtype. In myocytes, the activation of adenylate cyclase caused by β2-adrenoceptors is not detected in the presence of 10 nM, 100 nM, or 1000 nM CGP 20712 A, which selectively antagonized beta1-adrenoceptors.[3]

Signaling Pathways and Experimental Workflow Visualizations

To further illustrate the mechanisms and methodologies discussed, the following diagrams are provided.

Caption: Beta-1 Adrenergic Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors [pubmed.ncbi.nlm.nih.gov]

The Role of CGP 20712 Dihydrochloride in Elucidating G-Protein Coupled Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 dihydrochloride is a cornerstone pharmacological tool in the study of G-protein coupled receptors (GPCRs), particularly the β-adrenergic receptor family. Its high potency and remarkable selectivity for the β1-adrenoceptor subtype over the β2-adrenoceptor have made it an indispensable antagonist for dissecting the distinct physiological and pathological roles of these closely related receptors. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use in key assays, and its application in unraveling complex GPCR signaling pathways.

Introduction to this compound

CGP 20712 is a hydrophilic, competitive antagonist that exhibits exceptionally high affinity for the β1-adrenoceptor.[1][2] Its primary utility lies in its ability to selectively block β1-adrenoceptor-mediated signaling, thereby allowing researchers to isolate and study the functions of β2-adrenoceptors and other GPCRs without confounding effects from β1-adrenoceptor activation.[3] The dihydrochloride salt form ensures good aqueous solubility, facilitating its use in a wide range of in vitro experimental settings.

Pharmacological Profile and Selectivity

The defining characteristic of CGP 20712 is its profound selectivity for the β1-adrenoceptor. This selectivity is quantified by its dissociation constant (Ki) and the concentration required for 50% inhibition (IC50) in radioligand binding and functional assays, respectively.

Data Presentation: Quantitative Binding Affinity and Potency

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of CGP 20712 at various adrenergic receptors. This data highlights its remarkable selectivity for the β1 subtype.

Table 1: Binding Affinity (Ki) of CGP 20712 for Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Reference(s) |

| β1-Adrenoceptor | 0.3 | [1][2] |

| β2-Adrenoceptor | > 3000 | [4] |

Table 2: Functional Potency (IC50) of this compound

| Receptor Subtype | IC50 (nM) | Assay Type | Reference(s) |

| β1-Adrenoceptor | 0.7 | Inhibition of agonist-stimulated adenylyl cyclase | [5] |

| β2-Adrenoceptor | > 7000 | Inhibition of agonist-stimulated adenylyl cyclase | [4] |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue or cell type, and assay buffer composition.

The approximately 10,000-fold selectivity of CGP 20712 for the β1- over the β2-adrenoceptor is a critical feature that underpins its utility in GPCR research.[4][5]

Key Experimental Applications and Protocols

This compound is predominantly used in two main types of in vitro assays: radioligand binding assays to characterize receptor populations and functional assays to investigate downstream signaling pathways.

Radioligand Binding Assays: Quantifying β1- and β2-Adrenoceptors

Radioligand binding assays are employed to determine the density (Bmax) and affinity (Kd) of receptors in a given tissue or cell preparation. CGP 20712 is instrumental in competition binding experiments to selectively quantify β1- and β2-adrenoceptor populations.

This protocol describes a method for determining the proportion of β1- and β2-adrenoceptors in a membrane preparation using a non-selective β-adrenoceptor radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol) and CGP 20712.

Materials:

-

Membrane Preparation: From cells or tissue expressing β-adrenoceptors.

-

Radioligand: e.g., [3H]dihydroalprenolol (DHA) or [125I]iodocyanopindolol (ICYP).

-

This compound: Stock solution in water or appropriate buffer.

-

Non-selective Antagonist: e.g., Propranolol, for determination of non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Glass Fiber Filters: e.g., Whatman GF/B or GF/C.

-

Filtration Apparatus.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10^-12 M to 10^-5 M).

-

Prepare the radioligand at a final concentration close to its Kd for the receptors.

-

Prepare a high concentration of propranolol (e.g., 10 µM) to determine non-specific binding.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + propranolol.

-

Competition Binding: Membrane preparation + radioligand + varying concentrations of CGP 20712.

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a percentage of the total specific binding against the log concentration of CGP 20712.

-

The resulting biphasic curve can be analyzed using non-linear regression to determine the proportion of high-affinity (β1) and low-affinity (β2) binding sites and their respective Ki values for CGP 20712.

-

Functional Assays: Investigating Downstream Signaling

Functional assays measure the cellular response to receptor activation. CGP 20712 is used to block β1-adrenoceptor-mediated signaling, allowing for the characterization of β2-adrenoceptor or other GPCR signaling pathways. The most common functional assay for β-adrenoceptors is the measurement of adenylyl cyclase activity, which leads to the production of the second messenger cyclic AMP (cAMP).

This protocol outlines a method to determine the potency of a β-agonist at β2-adrenoceptors in the presence of CGP 20712 to block the β1-adrenoceptor response.

Materials:

-

Whole Cells: Expressing both β1- and β2-adrenoceptors.

-

β-Agonist: e.g., Isoproterenol, Salbutamol.

-

This compound.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

Cell Culture Medium or Buffer.

-

cAMP Assay Kit: e.g., HTRF, ELISA, or radioimmunoassay.

Procedure:

-

Cell Preparation:

-

Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

-

-

Pre-treatment:

-

Pre-incubate the cells with a fixed, high concentration of this compound (e.g., 300 nM) for a defined period (e.g., 30 minutes) to ensure complete blockade of β1-adrenoceptors.[3]

-

Also, pre-incubate with a PDE inhibitor to allow for cAMP accumulation.

-

-

Agonist Stimulation:

-

Add varying concentrations of the β-agonist to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay method.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the β-agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist at the β2-adrenoceptor.

-

To determine the antagonist potency (pA2 value) of CGP 20712, agonist dose-response curves are generated in the presence of several fixed concentrations of CGP 20712. A Schild plot is then constructed to calculate the pA2.

-

Visualizing Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate the key signaling pathways and experimental workflows where this compound is a critical tool.

Signaling Pathway: Dissecting β-Adrenoceptor G-Protein Coupling

This diagram illustrates how CGP 20712 is used to differentiate between β1- and β2-adrenoceptor signaling, including the potential for β2-adrenoceptors to couple to both Gs and Gi proteins.

Experimental Workflow: Radioligand Competition Binding Assay

This diagram outlines the key steps in a radioligand competition binding assay to determine the relative proportions of β1- and β2-adrenoceptors.

Experimental Workflow: Functional Antagonism Assay

This diagram illustrates the workflow for a functional assay to determine the potency of a β-agonist at β2-adrenoceptors in the presence of CGP 20712.

Advanced Applications: Investigating Complex GPCR Biology

The high selectivity of CGP 20712 enables its use in more nuanced investigations of GPCR signaling.

Unmasking β2-Adrenoceptor Coupling to Gi Proteins

While β-adrenoceptors are classically known to couple to the stimulatory G-protein, Gs, there is evidence that under certain conditions, the β2-adrenoceptor can also couple to the inhibitory G-protein, Gi.[6][7] By using CGP 20712 to block the dominant Gs-mediated signal from β1-adrenoceptors, researchers can isolate and study the weaker or context-dependent coupling of β2-adrenoceptors to Gi.[6] This is crucial for understanding the full signaling repertoire of these receptors.

A Tool for Studying Biased Agonism

Biased agonism describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).[8][9] While CGP 20712 is a neutral antagonist and does not exhibit biased agonism itself, its ability to selectively block one receptor subtype is critical in studies of biased agonism at the remaining receptor. By eliminating the signaling from β1-adrenoceptors, any observed biased signaling can be confidently attributed to the β2-adrenoceptor.

Conclusion

This compound remains an essential pharmacological tool for researchers in academia and the pharmaceutical industry. Its exceptional selectivity for the β1-adrenoceptor provides a level of precision that is indispensable for accurately characterizing β-adrenoceptor subtypes in tissues and cells, and for elucidating their distinct roles in complex signaling networks. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize CGP 20712 in their studies of GPCR biology and to contribute to the development of more selective and effective therapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Coupling of beta2-adrenoceptor to Gi proteins and its physiological relevance in murine cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 8. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biased agonism at β-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to prepare a stock solution of CGP 20712 dihydrochloride.

An essential prerequisite for conducting accurate and reproducible in vitro and in vivo studies is the correct preparation of stock solutions. This document provides detailed application notes and protocols for the preparation of a stock solution of CGP 20712 dihydrochloride, a potent and highly selective β1-adrenoceptor antagonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 567.39 g/mol | |

| Formula | C₂₃H₂₅F₃N₄O₅·2HCl | |

| Appearance | White to light yellow solid | [1][2] |

| Purity | ≥96% | |

| Storage (Solid) | Store at 4°C, sealed, away from moisture and light. | [1] |

Solubility and Recommended Storage

The solubility of this compound in common laboratory solvents and the recommended storage conditions for the resulting stock solution are crucial for experimental success.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| Water | 50 | 28.37 | |

| DMSO | 49.35 | 28 | Requires sonication and warming. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |

Stock Solution Storage: Once prepared, the stock solution should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles.[1][3] The recommended storage conditions are as follows:

Experimental Protocol: Stock Solution Preparation (50 mM in Water)

This protocol outlines the steps to prepare a 50 mM stock solution of this compound in water.

Materials:

-

This compound powder

-

Nuclease-free water

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 28.37 mg of the compound.

-

Solubilization: Add the appropriate volume of nuclease-free water to the powder. For the example above, add 1 mL of water.

-

Dissolution: Cap the tube or vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Experimental Workflow

Caption: Workflow for preparing a stock solution of this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

-

Handle the compound in a well-ventilated area or under a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information before handling the compound.

References

Application Notes and Protocols for CGP 20712 Dihydrochloride in Primary Cardiac Myocyte Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 20712 dihydrochloride is a highly potent and selective β1-adrenoceptor antagonist.[1][2] It is an invaluable tool in cardiovascular research, particularly for studies involving primary cardiac myocytes. Its high affinity for the β1-adrenoceptor and approximately 10,000-fold selectivity over the β2-adrenoceptor allow for the specific investigation of β1-adrenergic signaling pathways in cardiac cells.[1][3][4] This document provides detailed protocols and application notes for the use of this compound in primary cardiac myocyte culture.

CGP 20712's primary mechanism of action is the competitive binding to β1-adrenoceptors, which blocks the positive chronotropic effects of catecholamines like adrenaline and noradrenaline.[5][6] In experimental settings, it is used to dissect the distinct roles of β1- and β2-adrenoceptor stimulation in cardiac myocyte function, including apoptosis and contractility.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound for easy reference.

| Parameter | Value | Species/System | Reference |

| IC50 | 0.7 nM | Not specified | [1][2][3][4] |

| Ki | 0.3 nmol/L | Not specified | [5][6] |

| Selectivity | ~10,000-fold for β1 over β2 | Not specified | [1][3][4] |

| Effective Concentration Range | 10 nM - 1000 nM | Rat ventricular myocytes | [3][9] |

| Concentration for β2 unmasking | 300 nmol/l | Rat sinoatrial node | [10] |

| Concentration for apoptosis studies | Not specified, but effective | Adult rat ventricular myocytes | [7] |

| Solubility in Water | up to 50 mM | Not applicable | [1][2][11] |

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution, which can be further diluted to working concentrations.

Materials:

-

This compound powder

-

Sterile, deionized water

-

Sterile, conical tubes (1.5 mL or 15 mL)

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required. The molecular weight of this compound is 567.39 g/mol .[1][2]

-

Dissolution: Dissolve the powder in sterile, deionized water to a recommended stock concentration of 1-10 mM. This compound is soluble in water up to 50 mM.[1][2][11]

-

Mixing: Vortex the solution until the powder is completely dissolved.

-

Sterilization (Optional but Recommended): If needed, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]

2. Protocol for Treatment of Primary Cardiac Myocytes

This protocol provides a general guideline for treating cultured primary cardiac myocytes with this compound.

Materials:

-

Cultured primary cardiac myocytes on a suitable culture vessel (e.g., laminin-coated plates)[12]

-

Appropriate cell culture medium (e.g., DMEM)

-

This compound stock solution

-

β-adrenergic agonist (e.g., Isoproterenol) for stimulation experiments

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture primary cardiac myocytes according to your established laboratory protocol. Ensure the cells are healthy and have formed a confluent monolayer.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 nM, 100 nM, 300 nM).

-

Pre-incubation with CGP 20712:

-

Aspirate the existing culture medium from the cardiac myocytes.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the culture medium containing the desired concentration of this compound to the cells.

-

The pre-incubation time will vary depending on the experiment. For acute signaling studies, a 15-30 minute pre-incubation is often sufficient to ensure receptor blockade. For longer-term studies like apoptosis assays, the incubation time may be extended to 24 hours or more.[7]

-

-

Agonist Stimulation (if applicable):

-

Following the pre-incubation period, add the β-adrenergic agonist (e.g., isoproterenol) directly to the culture medium at the desired final concentration.

-

Incubate for the time required for the specific assay (e.g., 15 minutes for cAMP measurement, 24 hours for apoptosis).

-

-

Downstream Analysis: After the incubation period, proceed with your intended downstream analysis, such as:

-

cAMP Assay: To measure the inhibition of adenylyl cyclase activity.

-

Western Blotting: To analyze the phosphorylation of downstream signaling proteins (e.g., phospholamban).

-

Apoptosis Assays: (e.g., TUNEL staining, caspase activity assays) to assess the role of β1-adrenoceptor blockade on cell death.[7]

-

Calcium Imaging: To measure changes in intracellular calcium transients.

-

Contraction Assays: To assess the effect on myocyte contractility.

-

Visualizations

Signaling Pathway Diagram

References

- 1. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Opposing effects of beta(1)- and beta(2)-adrenergic receptors on cardiac myocyte apoptosis : role of a pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 9. Determination of beta-adrenoceptor subtype on rat isolated ventricular myocytes by use of highly selective beta-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-techne.com [bio-techne.com]

- 12. Novel Paradigms Governing β1-Adrenergic Receptor Trafficking in Primary Adult Rat Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Rodent Studies with CGP 20712 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CGP 20712 dihydrochloride, a highly selective β1-adrenoceptor antagonist, in in vivo rodent studies. This document includes summaries of reported concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a potent and highly selective antagonist of the β1-adrenergic receptor. Its high affinity and selectivity make it an invaluable tool for dissecting the physiological and pathological roles of β1-adrenoceptors in various biological systems. These notes are intended to guide researchers in designing and executing in vivo experiments in rodents using this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo concentrations of CGP 20712A (the active compound in this compound) in rodent studies.

Table 1: In Vivo Concentrations of CGP 20712A in Rat Studies

| Application Area | Strain | Administration Route | Dosage | Vehicle | Observed Effect |

| Cardiovascular | Conscious, freely moving rats | Intravenous (IV) | 200 µg/kg bolus followed by 100 µg/kg/h infusion | 5% propylene glycol, 2% Tween 80 in sterile saline | Attenuation of tachycardia induced by A2A and A2B adenosine receptor agonists.[1] |

| Neurological/Endocrinological | 8-day-old rats | Not specified | 5 mg/kg | Not specified | Investigated the role of catecholamines in the ACTH response to insulin injection.[2] |

Note: Data for in vivo studies in mice using CGP 20712A, as well as specific concentrations for intraperitoneal and subcutaneous routes in both rats and mice, are not extensively reported in the currently available literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model and route of administration.

Signaling Pathways

This compound acts by blocking the β1-adrenergic receptor, thereby inhibiting its downstream signaling cascades.

Canonical β1-Adrenergic Signaling Pathway

The primary signaling pathway activated by β1-adrenoceptors involves the Gs protein, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response.

Non-Canonical β1-Adrenergic Signaling Pathways

Recent studies have revealed that β1-adrenoceptors can also signal through cAMP-independent pathways. One such pathway involves the transactivation of receptor tyrosine kinases (RTKs), leading to the activation of the Ras/Raf/MEK/MAPK/MSK cascade and subsequent phosphorylation of CREB (cAMP Response Element-Binding Protein).[3]

References

Application Notes and Protocols: Utilizing CGP 20712 Dihydrochloride in Competitive Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 20712 dihydrochloride is a potent and highly selective β1-adrenoceptor antagonist.[1][2][3][4] Its high affinity for the β1-adrenoceptor and significantly lower affinity for the β2-adrenoceptor make it an invaluable tool for the pharmacological characterization of these receptor subtypes.[1][4] Competitive radioligand binding assays using this compound are fundamental in quantifying the affinity of novel compounds for the β1-adrenoceptor and in determining the relative expression levels of β1- and β2-adrenoceptors in various tissues and cell lines.[5][6]

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay using this compound. The protocol is intended to serve as a guide for researchers in academic and industrial settings.

Signaling Pathway of β1-Adrenergic Receptors

β1-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to diverse physiological responses. This compound acts as an antagonist, blocking the binding of agonists and thereby inhibiting this signaling pathway.

Quantitative Data for this compound

The following tables summarize the key binding affinity data for this compound, demonstrating its high potency and selectivity for the β1-adrenoceptor.

Table 1: Binding Affinity of this compound

| Parameter | Value | Receptor Subtype | Reference |

| IC₅₀ | 0.7 nM | β1-adrenoceptor | [1][2][3][4] |

| Kᵢ | 0.3 nM | β1-adrenoceptor | [7][8] |

| IC₅₀ | 6700 nM | β2-adrenoceptor | [4] |

Table 2: Selectivity of this compound

| Receptor Subtype Comparison | Selectivity Fold | Reference |

| β2 over β1 | ~10,000-fold | [1][2][3] |

Experimental Protocols

Membrane Preparation from Tissues or Cells

This protocol describes the preparation of crude membrane fractions containing β-adrenergic receptors.

Materials:

-

Tissue (e.g., rat heart ventricle, cerebral cortex) or cultured cells expressing β-adrenergic receptors.

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, chilled to 4°C.

-

Protease Inhibitor Cocktail.

-

Sucrose Solution (for cryoprotection, optional): 10% (w/v) sucrose in homogenization buffer.

-

Centrifuge (capable of 1,000 x g and 20,000 x g).

-

Homogenizer (e.g., Dounce or Polytron).

Procedure:

-

Mince the tissue or collect the cell pellet on ice.

-

Add 10-20 volumes of ice-cold homogenization buffer containing a protease inhibitor cocktail.

-

Homogenize the sample thoroughly.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

-

Repeat the centrifugation (step 5) and resuspension (step 6) steps for a second wash.

-

After the final centrifugation, resuspend the pellet in a suitable volume of assay buffer or, for long-term storage, in homogenization buffer containing 10% sucrose.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol outlines the procedure for a competitive binding assay using a non-selective β-adrenergic radioligand (e.g., [³H]DHA or ¹²⁵I-CYP) and this compound as the competitor.

Materials:

-

Membrane preparation (from Protocol 1).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]Dihydroalprenolol ([³H]DHA) or ¹²⁵I-Cyanopindolol (¹²⁵I-CYP).

-

Competitor: this compound stock solution.

-

Non-specific binding control: Propranolol (10 µM final concentration).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI).

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail (for ³H) or gamma counter tubes (for ¹²⁵I).

-

Liquid scintillation counter or gamma counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁴ M.[9]

-

In a 96-well plate, set up the following in duplicate or triplicate:

-